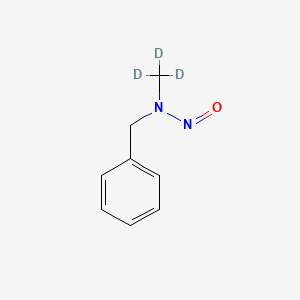
trans-2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol, also known as trans-2-isoindoline, is a cyclic organic compound belonging to the isoindoline family of compounds. It has been studied extensively due to its wide range of applications in the fields of organic synthesis, medicinal chemistry, and drug design.
Scientific Research Applications
Detection and Characterization of Irradiation Products
Research indicates the successful synthesis and use of cyclobutane derivatives for the detection of irradiation products in lipid-containing foods, such as meat and fruits. This advancement aids in the unambiguous identification of irradiation markers, facilitating food safety and quality assessments (Hamilton et al., 1996).
Natural Substance Isolation
In the realm of natural substances, cyclobutane units have been isolated from the roots of Cardopatium corymbosum, leading to the discovery of novel compounds. These findings enrich our understanding of plant chemistry and its potential applications in various fields (Selva et al., 1978).
Chemical Synthesis and Material Science
Advancements in chemical synthesis techniques have led to the creation of novel cyclobutane derivatives with potential applications in material science. For instance, the preparation of a furfural-derived diacid demonstrates the potential of cyclobutane compounds in sustainable materials synthesis, offering pathways for the development of green polymers (Wang et al., 2018).
Photoreaction Applications
The stereo-specific preparation of a cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid from a furfural-derived compound showcases the potential of cyclobutane rings in photoreactions. This process highlights the role of cyclobutane derivatives in the synthesis of novel materials with desirable properties, such as stability and solvent resistance (Wang et al., 2018).
Mechanism of Action
Target of Action
Isoindoline analogues have been reported to display high binding affinity and selectivity towards the mt2 subtype .
Mode of Action
Isoindoline analogues have been reported to behave as an mt2 antagonist .
Biochemical Pathways
Isoindoline analogues, which are related compounds, have been reported to interact with the mt2 subtype .
properties
IUPAC Name |
(1R,2R)-2-(1,3-dihydroisoindol-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-5-11(12)13-7-9-3-1-2-4-10(9)8-13/h1-4,11-12,14H,5-8H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRPTGVBIKJLEF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-phenyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485397.png)
![1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485398.png)


![trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B1485401.png)

![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)

![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)